[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxyethylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
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Overview
Description
Tallysomycin S(sub 9b) copper complex is a glycopeptide-derived antitumor antibiotic complex related to bleomycin. It is part of the tallysomycin family, which is known for its antimicrobial and antitumor properties. This compound is particularly notable for its ability to form stable complexes with copper ions, enhancing its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tallysomycin S(sub 9b) copper complex involves biosynthetic methods. Tallysomycins are typically isolated from fermentation broths of Streptoalloteichus hindustanus. The process includes precursor amine-feeding fermentation, where certain diamines are incorporated into tallysomycins as the terminal amine moiety . The copper complex is then formed by chelating the tallysomycin with copper ions, resulting in a blue powder .
Industrial Production Methods
Industrial production of tallysomycin S(sub 9b) copper complex follows similar biosynthetic routes but on a larger scale. The fermentation process is optimized for higher yields, and the copper chelation step is carefully controlled to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Tallysomycin S(sub 9b) copper complex undergoes various chemical reactions, including:
Reduction: The complex can be reduced under certain conditions, altering its biological activity.
Substitution: The complex can undergo substitution reactions where ligands in the complex are replaced by other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions typically occur under mild conditions to preserve the integrity of the complex .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the tallysomycin S(sub 9b) copper complex, each with distinct biological activities .
Scientific Research Applications
Tallysomycin S(sub 9b) copper complex has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tallysomycin S(sub 9b) copper complex involves the generation of reactive oxygen species (ROS) through redox reactions involving the copper ion. These ROS cause oxidative damage to cellular components, leading to cell death. The complex targets DNA and cellular membranes, disrupting their function and integrity .
Comparison with Similar Compounds
Similar Compounds
Bleomycin: Another glycopeptide-derived antitumor antibiotic with similar metal-binding properties.
Phleomycin: A related compound with antimicrobial and antitumor activities.
Zorbamycin: Another member of the bleomycin family with distinct structural features.
Uniqueness
Tallysomycin S(sub 9b) copper complex is unique due to its specific structure and the presence of the copper ion, which enhances its biological activity. The complex’s ability to generate ROS and its stability make it particularly effective in its antimicrobial and antitumor roles .
Properties
CAS No. |
77368-78-6 |
---|---|
Molecular Formula |
C59H91N19O27S2 |
Molecular Weight |
1562.6 g/mol |
IUPAC Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxyethylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C59H91N19O27S2/c1-18-33(75-48(77-46(18)63)23(9-30(61)84)69-11-22(60)47(64)93)50(95)76-35(43(24-12-67-17-70-24)102-58-45(39(89)36(86)28(13-80)101-58)103-57-41(91)44(104-59(65)98)37(87)29(14-81)100-57)52(97)71-19(2)27(83)10-31(85)74-34(20(3)82)51(96)78-53(105-56-40(90)38(88)32(62)21(4)99-56)42(92)55-73-26(16-107-55)54-72-25(15-106-54)49(94)68-6-5-66-7-8-79/h12,15-17,19-23,27-29,32,34-45,53,56-58,66,69,79-83,86-92H,5-11,13-14,60,62H2,1-4H3,(H2,61,84)(H2,64,93)(H2,65,98)(H,67,70)(H,68,94)(H,71,97)(H,74,85)(H,76,95)(H,78,96)(H2,63,75,77) |
InChI Key |
LUHNIHCZNRWOPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCNCCO)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
Origin of Product |
United States |
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